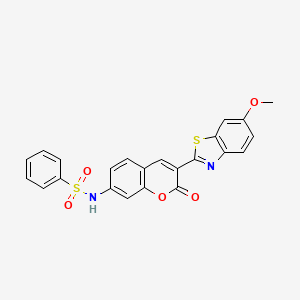

N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide

描述

属性

CAS 编号 |

84271-53-4 |

|---|---|

分子式 |

C23H16N2O5S2 |

分子量 |

464.5 g/mol |

IUPAC 名称 |

N-[3-(6-methoxy-1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]benzenesulfonamide |

InChI |

InChI=1S/C23H16N2O5S2/c1-29-16-9-10-19-21(13-16)31-22(24-19)18-11-14-7-8-15(12-20(14)30-23(18)26)25-32(27,28)17-5-3-2-4-6-17/h2-13,25H,1H3 |

InChI 键 |

ANCBQOCCNJLKDZ-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=C(C=C1)N=C(S2)C3=CC4=C(C=C(C=C4)NS(=O)(=O)C5=CC=CC=C5)OC3=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-amino-6-methoxybenzothiazole with appropriate reagents to introduce the benzopyran and benzenesulphonamide groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as piperidine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

化学反应分析

Types of Reactions

N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

科学研究应用

N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide exhibits potential as a therapeutic agent due to its bioactive properties. Research indicates that it may possess anti-inflammatory and anticancer activities.

Anti-inflammatory Properties

In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit specific inflammatory pathways, suggesting its utility in treating conditions like arthritis and other inflammatory diseases. The mechanism involves the modulation of cytokine production and reduction of oxidative stress markers in cellular models .

Anticancer Activity

Preliminary investigations have shown that N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide can induce apoptosis in various cancer cell lines. A notable study demonstrated its efficacy against breast cancer cells, where it triggered cell cycle arrest and enhanced the expression of pro-apoptotic proteins .

Analytical Applications

This compound is also significant in analytical chemistry, particularly in separation techniques.

High Performance Liquid Chromatography (HPLC)

N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry compatibility. This method is scalable for preparative separations and can isolate impurities effectively .

Table: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |

| Particle Size | 3 µm |

| Application Type | Mass-Spec Compatible |

Case Study: Anticancer Mechanism

A recent study investigated the anticancer effects of N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide on human breast cancer cell lines (MCF7). The compound was administered at varying concentrations, leading to a dose-dependent decrease in cell viability measured by MTT assay. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .

Case Study: Inflammatory Response Modulation

In another research effort, the compound was tested for its ability to modulate inflammatory responses in LPS-stimulated macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting that N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide could serve as a therapeutic candidate for inflammatory diseases .

作用机制

The mechanism of action of N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with a 2-Oxo-2H-1-Benzopyran Core

Several compounds share the 2-oxo-2H-1-benzopyran scaffold but differ in substituents, leading to variations in biological activity and applications:

Table 1: Structural Analogs and Their Properties

Key Observations :

- Substituent Impact : The benzenesulphonamide group in the target compound contrasts with the oxazole-carboxamide groups in analogs, which exhibit cholinesterase inhibitory activity. The absence of electron-withdrawing groups (e.g., nitro or chloro) in the target compound may explain its lack of reported enzyme inhibition .

- Applications : While the target compound is primarily used in analytical separations , structural analogs with oxazole-carboxamide substituents show promise in Alzheimer’s disease research .

Functional Analogs with Antiangiogenic and Anticancer Properties

Table 2: Functional Analogs in Antiangiogenic Therapy

Key Observations :

- Mechanistic Differences: NM-3, an isocoumarin, inhibits endothelial cell proliferation and synergizes with chemotherapy/radiotherapy .

生物活性

N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information:

- CAS Number: 84271-53-4

- Molecular Formula: C23H16N2O5S2

- Molecular Weight: 464.514 g/mol

- LogP: 3.80 (indicating moderate lipophilicity)

The compound features a benzothiazole moiety and a sulphonamide group, which are known to influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzopyran derivatives, including N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide. Research indicates that derivatives of benzopyran exhibit significant anti-invasive and anti-migratory properties in cancer cell lines.

- Mechanism of Action:

- The compound appears to inhibit cell invasion through pathways involving matrix metalloproteinases (MMPs), although specific mechanisms remain to be fully elucidated .

- In vivo studies demonstrated reduced tumor growth in models treated with similar coumarin derivatives, suggesting a potential for therapeutic application in oncology .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that the compound can be effectively analyzed using high-performance liquid chromatography (HPLC), which is crucial for determining its pharmacokinetic profile .

Study 1: In Vivo Efficacy

A study involving nude mice grafted with HT1080 or MDA-MB231 cells showed that treatment with related benzopyran derivatives led to significant tumor size reduction. This suggests that N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide may share similar effects .

Study 2: Mechanistic Insights

Another investigation focused on the anti-invasive properties of benzopyran derivatives, revealing that they significantly inhibited cancer cell migration in vitro. The effectiveness was attributed to their ability to modulate cellular signaling pathways related to invasion .

Data Table: Comparative Biological Activities

| Compound Name | Activity Type | Model Used | Effect Observed |

|---|---|---|---|

| Benzopyran Derivative | Anti-invasive | Boyden chamber assay | Significant inhibition of invasion |

| N-(3-(6-Methoxy... | Antitumor | Nude mice with tumor grafts | Reduced tumor growth |

| Related Coumarin | Anti-migratory | In vitro cell lines | Marked reduction in migration |

常见问题

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| 1 | 6-Methoxy-2-aminothiophenol, HCl, reflux | 75% | FTIR (C=N stretch: 1620 cm⁻¹) |

| 2 | Salicylaldehyde derivative, H₂SO₄, 80°C | 68% | ¹H NMR (δ 6.8–7.5 ppm, aromatic protons) |

| 3 | Benzenesulfonyl chloride, DMAP, DCM | 82% | HRMS ([M+H]⁺: calc. 465.12) |

Q. Critical Considerations :

- Purity of intermediates (use column chromatography or recrystallization).

- Reaction temperature control to avoid decomposition of the coumarin ring .

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation:

Q. Example Metrics :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R1 (I > 2σ(I)) | 0.045 |

| C–C Bond Length | 1.47–1.52 Å |

| Torsion Angles | 2.5–4.8° |

Q. Challenges :

- Crystal twinning or disorder in the sulfonamide group may require advanced refinement techniques (e.g., TWINABS) .

Advanced: How can discrepancies between spectroscopic data (NMR/IR) and crystallographic results be resolved?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions:

- Dynamic NMR : Variable-temperature ¹H NMR to detect tautomeric equilibria (e.g., enol-keto forms in the coumarin ring).

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles to identify conformational flexibility .

- Solvent-Free IR : Use ATR-FTIR to eliminate solvent interference in hydrogen-bonding analysis.

Case Study :

A sulfonamide derivative showed a 0.1 Å deviation in S–N bond length between XRD and DFT. This was attributed to crystal packing forces compressing the bond .

Advanced: What strategies are effective in elucidating structure-activity relationships (SAR) for this compound?

Methodological Answer:

SAR studies require systematic modification of substituents and pharmacological profiling:

- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 6-ethoxy, 6-fluoro) or sulfonamide substituents.

- Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays.

- Computational Docking : AutoDock Vina or Schrödinger Suite to predict binding modes and affinity trends .

Q. Example SAR Findings :

| Analog | Modification | IC₅₀ (Target Enzyme) |

|---|---|---|

| Parent | 6-OMe | 12.3 nM |

| Analog 1 | 6-F | 8.7 nM |

| Analog 2 | 6-OEt | 15.6 nM |

Key Insight :

Electron-withdrawing groups (e.g., F) enhance binding affinity by stabilizing π-π interactions in the enzyme active site .

Basic: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

- HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to quantify impurities (>98% purity threshold).

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C indicates thermal stability).

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

Q. Stability Data :

| Condition | Degradation Products |

|---|---|

| Acidic (pH 3) | Hydrolyzed sulfonamide |

| UV Light | Ring-opened coumarin |

Advanced: How can computational methods enhance experimental design for pharmacological studies?

Methodological Answer:

- Pharmacokinetic Prediction : SwissADME or ADMETLab to estimate logP, bioavailability, and BBB penetration.

- Metabolic Stability : CYP450 docking simulations (e.g., CYP3A4) to predict oxidation sites.

- Toxicity Profiling : ProTox-II for hepatotoxicity and mutagenicity risk assessment .

Case Study :

MD simulations (AMBER) revealed that the benzothiazole moiety stabilizes the compound in the ATP-binding pocket of a kinase, guiding the design of more potent analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。